

2-Nonanone: A Key Aroma Compound in Food Flavor and Fragrance Research

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Compound of Interest

Compound Name: 2-Nonanone

Cat. No.: B1664094

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nonanone, also known as methyl heptyl ketone, is a naturally occurring aliphatic ketone that plays a significant role in the characteristic aroma and flavor of a wide variety of foods and fragrances. With its distinct fruity, floral, green, and cheesy notes, **2-Nonanone** is a versatile compound of interest for researchers in food science, flavor chemistry, and fragrance development. It is found in numerous natural sources, including dairy products like blue cheese and butter, fruits such as strawberries and bananas, and essential oils like oil of rue.^{[1][2]} This document provides detailed application notes and experimental protocols for the analysis and sensory evaluation of **2-Nonanone** in food and fragrance research.

Application Notes

Sensory Profile and Applications

2-Nonanone possesses a complex and multifaceted aroma profile, which varies depending on its concentration and the food matrix in which it is present. Its sensory characteristics are a key reason for its widespread use in the flavor and fragrance industry.

- **Food Flavors:** In the food industry, **2-Nonanone** is utilized to impart or enhance specific flavor notes.^[2] Its "cheesy" and "buttery" characteristics make it a crucial component in the flavor profiles of many cheeses, particularly blue cheese.^[1] It also contributes to the fruity

and green notes of various fruits and vegetables.[1] At lower concentrations, it can add a creamy and waxy character to dairy products.[3] Its ability to contribute to both desirable and off-flavors, such as oxidative notes in UHT milk, makes it an important target for analysis in food quality control.[4]

- **Fragrances:** In the fragrance industry, **2-Nonanone** is valued for its fresh, sweet, and green notes. It is often used in the formulation of fruity and floral scents.[1][5]

Quantitative Data

The concentration of **2-Nonanone** in food products can vary significantly depending on the food type, processing, and storage conditions. The following tables summarize some reported quantitative data for **2-Nonanone**.

Table 1: Concentration of **2-Nonanone** in Various Food Products

Food Product	Concentration	Reference
Trentingrana Cheese	Mean: 27.49 µg/kg	[6]
UHT Milk (Full-Fat, 37°C storage)	Maximum content reached over 30 days	[4]
Blue Cheese	Present (qualitative)	[7]
Butter	Present (qualitative)	[1]
Strawberry	Present (qualitative)	[1]

Table 2: Sensory Thresholds of **2-Nonanone**

Threshold Type	Value	Reference
Odor Detection Threshold	5 to 200 ppb	[2]
Odor Detection Threshold	0.26 to 33 ppb	[8]
Taste Threshold	Not specified	

Experimental Protocols

Protocol 1: Quantitative Analysis of 2-Nonanone in Cheese using HS-SPME-GC-MS

This protocol describes the extraction and quantification of **2-Nonanone** from a cheese matrix using headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS).

1. Materials and Reagents:

- Cheese sample
- **2-Nonanone** analytical standard
- Internal Standard (IS) (e.g., 4-methyl-2-pentanone)
- Sodium chloride (NaCl)
- Deionized water
- HS-SPME vials (20 mL) with PTFE/silicone septa
- SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
- Gas chromatograph coupled with a mass spectrometer (GC-MS)

2. Sample Preparation:

- Grate a representative portion of the cheese sample.
- Weigh 2.0 g of the grated cheese into a 20 mL HS-SPME vial.
- Add 1.0 g of NaCl to the vial to increase the ionic strength of the matrix and promote the release of volatile compounds.
- Spike the sample with a known concentration of the internal standard solution.
- Seal the vial tightly with the screw cap.

3. HS-SPME Procedure:

- Place the vial in a heating block or water bath equipped with a magnetic stirrer.
- Equilibrate the sample at 60°C for 15 minutes with constant agitation.
- Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.
- After extraction, retract the fiber into the needle and immediately introduce it into the GC injection port.

4. GC-MS Analysis:

- Injector: Splitless mode, 250°C.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Oven Temperature Program:
 - Initial temperature: 40°C, hold for 2 minutes.
 - Ramp to 150°C at 5°C/min.
 - Ramp to 240°C at 10°C/min, hold for 5 minutes.
- Mass Spectrometer:
 - Ionization Mode: Electron Impact (EI) at 70 eV.
 - Mass Range: m/z 40-350.
 - Ion Source Temperature: 230°C.
 - Transfer Line Temperature: 250°C.

5. Quantification:

- Identify **2-Nonanone** and the internal standard based on their retention times and mass spectra.

- Create a calibration curve using standard solutions of **2-Nonanone** with a fixed concentration of the internal standard.
- Calculate the concentration of **2-Nonanone** in the cheese sample by comparing the peak area ratio of **2-Nonanone** to the internal standard with the calibration curve.

Protocol 2: Sensory Evaluation of 2-Nonanone in a Dairy Matrix

This protocol outlines a descriptive sensory analysis to characterize the flavor profile of **2-Nonanone** in a neutral dairy base (e.g., skim milk or a model cheese system).

1. Panelist Selection and Training:

- Select 8-12 individuals with demonstrated sensory acuity and availability.
- Train the panelists to identify and scale the intensity of key aroma and flavor attributes associated with **2-Nonanone** (e.g., cheesy, blue cheese, fruity, green, waxy, mushroom).
- Use reference standards for each attribute to anchor the panelists' evaluations.

2. Sample Preparation:

- Prepare a series of samples by spiking a neutral dairy base with different concentrations of **2-Nonanone** (e.g., 0, 5, 10, 20 ppb).
- Present the samples in identical, coded containers at a standardized temperature (e.g., 10°C for milk, room temperature for model cheese).
- Provide unsalted crackers and water for palate cleansing between samples.

3. Evaluation Procedure:

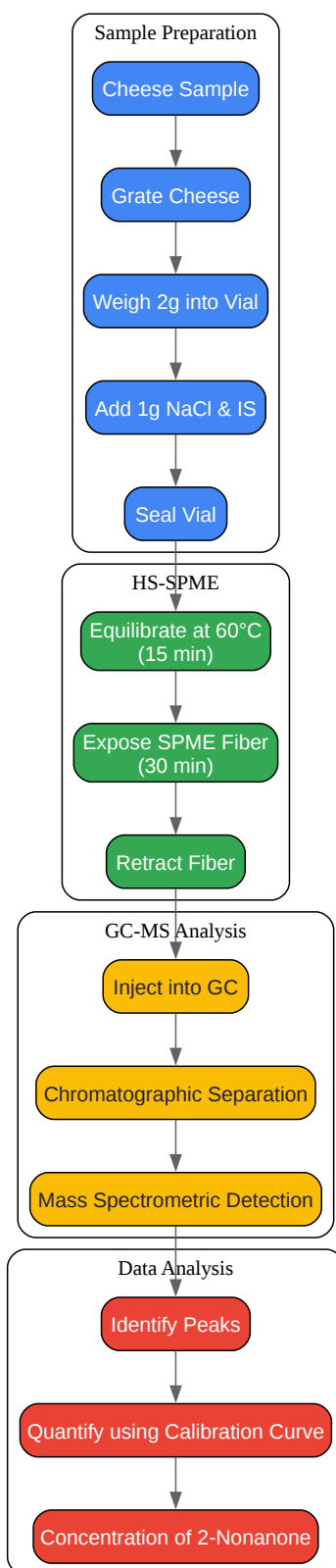
- Conduct the evaluation in a sensory booth with controlled lighting and ventilation to minimize distractions.
- Instruct panelists to first evaluate the aroma of the sample by sniffing the headspace.

- Then, have them taste the sample and evaluate the flavor and mouthfeel characteristics.
- Panelists should rate the intensity of each attribute on a structured scale (e.g., a 15-cm line scale anchored with "low" and "high").

4. Data Analysis:

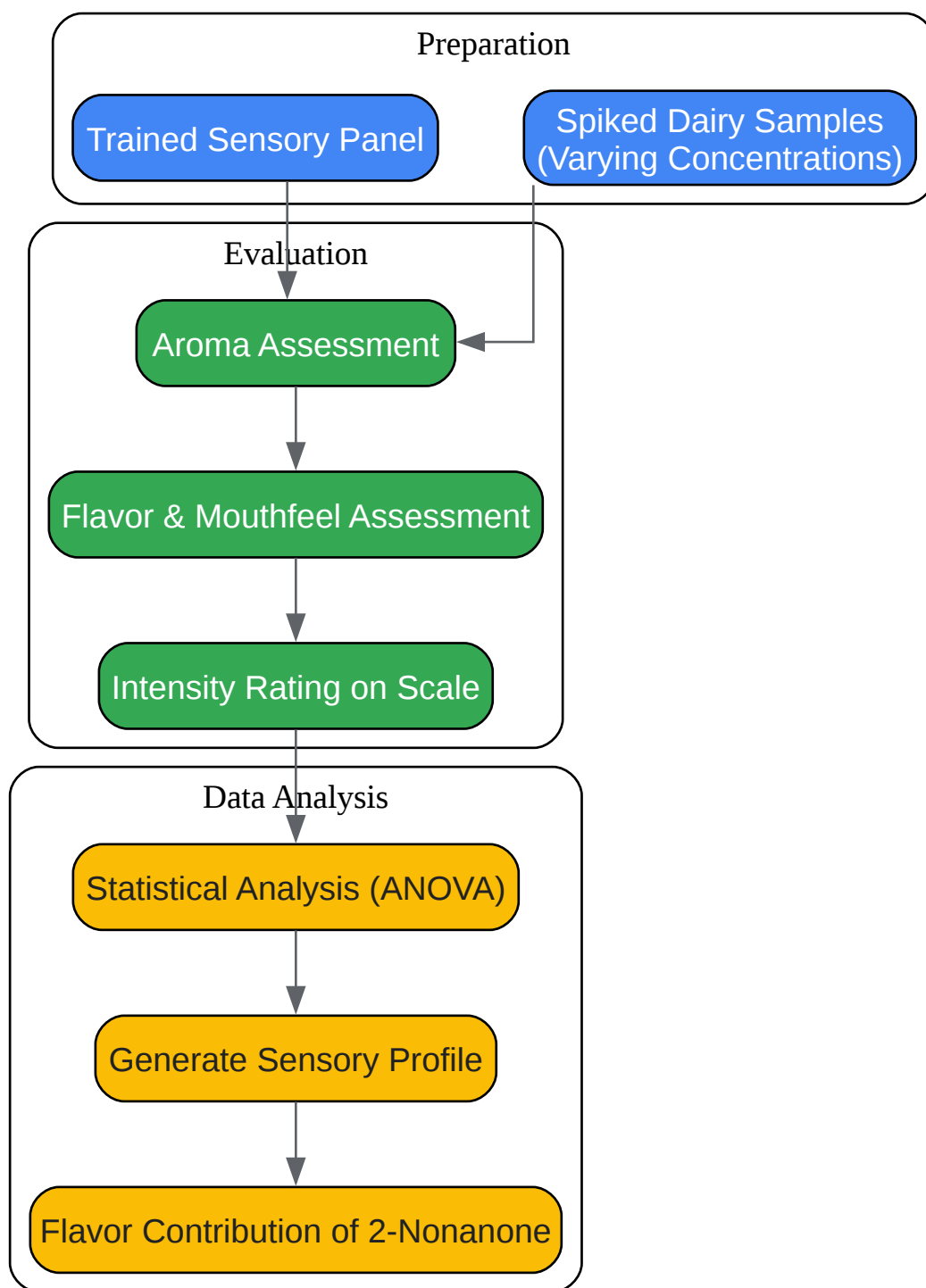
- Collect the intensity ratings for each attribute from all panelists.
- Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine if there are significant differences in the perceived intensities of the attributes across the different concentrations of **2-Nonanone**.
- Use post-hoc tests (e.g., Tukey's HSD) to identify which concentrations are significantly different from each other.
- Visualize the results using spider web plots or bar charts to represent the sensory profile of each sample.

Visualizations



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Caption: Workflow for the quantitative analysis of **2-Nonanone** in cheese.



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Caption: Logical flow of the sensory evaluation of **2-Nonanone**.

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